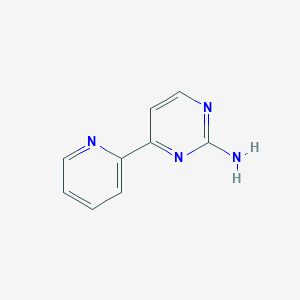

4-(Pyridin-2-yl)pyrimidin-2-amine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a cornerstone of medicinal chemistry and chemical biology. gsconlinepress.comgsconlinepress.com The pyrimidine ring is a key structural component of nucleobases such as cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. researchgate.netwikipedia.org This natural prevalence has made the pyrimidine scaffold a "privileged structure" in drug discovery, inspiring the synthesis of numerous derivatives with a wide array of pharmacological activities. researchgate.netmdpi.com

These activities are diverse and well-documented, including applications as:

Anticancer agents mdpi.combohrium.com

Antimicrobial and antibacterial agents gsconlinepress.comignited.in

Antiviral compounds researchgate.netignited.in

Anti-inflammatory drugs gsconlinepress.comignited.in

Antihypertensive treatments mdpi.comignited.in

The versatility of the pyrimidine core allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. gsconlinepress.com The synthesis of pyrimidine derivatives is often achieved through well-established methods like the Biginelli reaction, which involves the one-pot condensation of three components. mdpi.com

Overview of Pyridine-Pyrimidine Hybrid Scaffolds in Research

The combination of pyridine (B92270) and pyrimidine rings into a single molecular framework, known as a pyridine-pyrimidine hybrid scaffold, has emerged as a promising strategy in drug discovery. westminster.ac.ukscispace.com This approach aims to synergize the distinct properties of both heterocyclic systems to create novel compounds with enhanced biological activities. westminster.ac.uk

Pyridine and its derivatives are also highly prevalent in medicinal chemistry, forming the core of many FDA-approved drugs. scispace.comnih.gov They are known to participate in various biological interactions and can be tailored to target specific enzymes and receptors. nih.gov

The hybridization of pyridine and pyrimidine moieties has been particularly explored in the context of:

Anticancer research: Pyridine-pyrimidine hybrids have been investigated as potential inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. bohrium.comnih.govresearchgate.net For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are validated targets for anticancer therapies. acs.orgnih.gov

Antimalarial drug discovery: The emergence of drug-resistant malaria strains has necessitated the development of new therapeutic agents. Pyridine-pyrimidine hybrids are being investigated for their ability to overcome resistance mechanisms, potentially by targeting multiple pathways in the parasite. westminster.ac.uk

Inhibition of other key enzymes: Research has also explored these hybrids as inhibitors of other enzymes implicated in disease, such as Janus kinase 2 (JAK2), which is involved in oncology and immune-inflammatory diseases. nih.gov

The rationale behind creating these hybrid structures lies in the potential for enhanced binding affinity to biological targets, improved pharmacokinetic properties, and novel mechanisms of action. westminster.ac.uk

Historical Context of 4-(Pyridin-2-yl)pyrimidin-2-amine Research

While the individual pyrimidine and pyridine scaffolds have long histories in chemistry, the specific focus on this compound and its derivatives is a more contemporary area of research. The initial synthesis and characterization of such compounds laid the groundwork for their subsequent exploration in medicinal chemistry.

The synthesis of this compound itself can be achieved through the cyclization of an enaminone with a guanidine (B92328) salt. iucr.orgchemicalbook.com For example, reacting 3-dimethylamino-1-(pyridin-2-yl)propenone with guanidine nitrate (B79036) in the presence of a base yields the target compound. iucr.orgchemicalbook.com

Early research would have focused on establishing the fundamental chemical and physical properties of the molecule. This includes its molecular structure, which has been confirmed by X-ray diffraction analysis, and its spectroscopic characteristics. iucr.orgnih.gov The PubChem database entry for this compound, created in 2005, consolidates much of this foundational data, including its molecular formula (C9H8N4) and various identifiers. nih.gov

More recent research has built upon this foundation, exploring the derivatization of the this compound scaffold to develop compounds with specific biological activities. This includes the synthesis of novel derivatives and their evaluation as anti-fibrotic agents and as inhibitors of various protein kinases. acs.orgmdpi.comresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8N4 | nih.gov |

| Molecular Weight | 172.19 g/mol | nih.gov |

| IUPAC Name | 4-pyridin-2-ylpyrimidin-2-amine | nih.gov |

| CAS Number | 66521-65-1 | nih.gov |

| Melting Point | 137-139°C | chemdad.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peaks/Shifts | Source |

| IR (KBr) | 3471, 3142, 1622, 1568, 1463, 1340, 1215, 1095, 993, 783, 650, 524 cm⁻¹ | chemicalbook.com |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.69, 8.45, 8.40–8.20, 7.85, 7.64, 7.53–7.30, 5.30 ppm | chemicalbook.com |

| ¹³C NMR (75 MHz, CDCl₃) | δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26 ppm | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 2 Yl Pyrimidin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for 4-(pyridin-2-yl)pyrimidin-2-amine and its analogs often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors. These methods include microwave-assisted synthesis, one-pot multicomponent reactions, and cyclization reactions involving enaminones or chalcones with guanidine (B92328) salts.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidine derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tjpsj.orgmdpi.com The synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been successfully achieved using microwave irradiation for the cyclization step between an enaminone and a guanidine. researchgate.net This approach highlights the utility of microwave energy in facilitating the key bond-forming reactions for the pyrimidine ring.

In a general sense, the microwave-assisted synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved through a Biginelli-type three-component reaction. tjpsj.org While conventional heating methods for these reactions often require long reaction times and the use of organic solvents, microwave-assisted protocols can provide comparable or even better yields in a fraction of the time. tjpsj.org For instance, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been efficiently carried out using microwave irradiation in a Biginelli condensation. nih.gov

The application of microwave synthesis has also been demonstrated in the preparation of various imidazo[1,5-a]pyridine (B1214698) derivatives and their corresponding pyridinium (B92312) salts, showcasing the versatility of this technology in synthesizing complex nitrogen-containing heterocycles. nih.gov

One-Pot Multicomponent Reactions for Pyrimidine Derivatives

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netajol.info These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. The Hantzsch reaction, a classic MCR, has been adapted for the synthesis of dihydropyridine (B1217469) derivatives, which can be precursors to pyridines. ajol.info

Several MCR strategies have been developed for the synthesis of polysubstituted pyridines and pyrimidines. For example, a domino reaction involving α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives has been reported for the synthesis of 4-aminopyridines. researchgate.net Another approach involves the ternary condensation of aromatic aldehydes, malononitrile, and 3-acetylpyridine (B27631) in the presence of ammonium (B1175870) acetate (B1210297) to produce 2,3'-bipyridinyl derivatives.

The synthesis of novel polyfunctionalized pyridines has also been achieved through a one-pot multicomponent reaction of arylidene malononitrile, methylarylketones, and sodium ethoxide in ethanol. Furthermore, an environmentally friendly, one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetyl derivatives (including acetylpyridines), and ammonium acetate under microwave irradiation has been shown to produce 3-cyanopyridine (B1664610) derivatives in excellent yields and short reaction times.

Synthesis from Enaminones and Guanidine Salts

The condensation of enaminones with guanidine salts is a fundamental and widely used method for the synthesis of 2-aminopyrimidines. Enaminones, which are β-enamino ketones, possess the requisite 1,3-dielectrophilic character to react with the dinucleophilic guanidine.

A key example is the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, where an enaminone is condensed with an appropriate pyridinyl guanidine. researchgate.net This cyclization reaction forms the central pyrimidine ring of the target molecule. The reaction can be performed under microwave-assisted conditions, often leading to poor to moderate yields depending on the specific substrates. researchgate.net

The general applicability of this method is further demonstrated in the synthesis of 2-amino-4-pyrimidinones. In this case, resin-bound guanidines are cyclized with β-keto esters, which are structurally related to enaminones, to yield the desired heterocyclic structures in high purities. This solid-phase approach allows for the efficient construction and purification of pyrimidinone derivatives.

| Starting Materials | Product Type | Key Features |

| Enaminone and Pyridinyl Guanidine | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Microwave-assisted cyclization. researchgate.net |

| Resin-bound Guanidine and β-Keto Ester | 2-Amino-4-pyrimidinones | Solid-phase synthesis for high purity products. |

Synthesis from Aromatic Aldehydes, Acetylpyridine, and Cyanoguanidine

The synthesis of this compound derivatives from aromatic aldehydes, acetylpyridine, and a guanidine source like cyanoguanidine typically proceeds through a two-step sequence involving a chalcone (B49325) intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone, in this case, acetylpyridine.

The resulting pyridyl-substituted chalcone is then reacted with cyanoguanidine in a cyclization reaction to form the 2-aminopyrimidine ring. The basic conditions required for the cyclization facilitate the nucleophilic attack of the guanidine nitrogen atoms onto the β-carbon of the α,β-unsaturated ketone, followed by intramolecular condensation and dehydration to yield the aromatic pyrimidine ring.

While a direct three-component, one-pot reaction of these starting materials is less commonly reported, the stepwise approach is a well-established and versatile method for preparing a wide range of substituted 2-aminopyrimidines.

Synthesis from Acetylpyridine and Guanidine Carbonate

Similar to the synthesis involving cyanoguanidine, the reaction of acetylpyridine and guanidine carbonate to form this compound derivatives is generally accomplished through a chalcone intermediate. First, acetylpyridine is condensed with an appropriate aromatic aldehyde to produce a pyridyl-containing chalcone. researchgate.net

This chalcone is then treated with guanidine carbonate in a suitable solvent, such as dimethylformamide, and heated to induce cyclization. The guanidine carbonate serves as the source of the N-C-N fragment required to complete the pyrimidine ring. This reaction affords 2-amino-4,6-diarylpyrimidines, where one of the aryl groups is the pyridyl moiety from the acetylpyridine starting material. The use of guanidine carbonate is a practical and common method in the synthesis of these heterocyclic systems.

| Reactants for Chalcone Synthesis | Guanidine Source | Product | Reference |

| 4-Acetylpyridine and Aromatic Aldehyde | Guanidine | 2-Amino-4-aryl-6-(pyridin-4-yl)pyrimidine | researchgate.net |

| 1,3-Diphenylprop-2-en-1-one (Chalcone) | Guanidine Carbonate | 2-Amino-4,6-diarylpyrimidine |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. These methods are particularly useful for the late-stage functionalization of the this compound scaffold.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction used to form C-N bonds. This reaction has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. In this approach, 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) is coupled with various aryl bromides in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a suitable ligand like Xantphos, and a base like sodium tert-butoxide. This methodology allows for the introduction of diverse aryl substituents at the 2-amino position of the pyrimidine ring, with yields ranging from moderate to good.

Another important palladium-catalyzed reaction is the Suzuki coupling, which forms C-C bonds. This reaction can be used to introduce aryl or heteroaryl groups at various positions on the pyrimidine or pyridine (B92270) rings, provided a suitable halide or triflate is present.

Furthermore, palladium-catalyzed Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes have been developed for the construction of carbon-carbon bonds at the C2-position of the pyrimidine ring. This method demonstrates broad functional group tolerance and has been extended to aromatic amino-substituted pyrimidin-2-yl tosylates, affording C2-aryl and alkenyl pyrimidine derivatives in good to excellent yields.

Pyridyl pyrimidylsulfones have also been introduced as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. This method provides access to a wide range of (hetero)arylpyridine derivatives and is suitable for late-stage functionalization.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Hiyama Cross-Coupling | Pyrimidin-2-yl tosylate, Organosilane | Palladium catalyst, CuCl, TBAF | C2-Aryl/Alkenyl pyrimidine | |

| Desulfinative Cross-Coupling | Pyridyl pyrimidylsulfone, (Hetero)aryl bromide | Palladium catalyst, Phenol, Cesium carbonate | (Hetero)arylpyridine derivative |

Buchwald-Hartwig Amination for N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine offers a powerful method for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. wikipedia.orgnih.gov The reaction's development has provided a more facile and general route to aryl amines compared to traditional methods. wikipedia.org

The versatility of the Buchwald-Hartwig amination is demonstrated in the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. In this context, the final step involves the amination of a bromide with an amine, showcasing the reaction's utility in constructing complex heterocyclic systems. acs.org The reaction conditions are typically mild, and various generations of catalyst systems have been developed to expand the scope to a wide range of coupling partners. wikipedia.org

Table 1: Buchwald-Hartwig Amination for N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

| Reactants | Catalyst System | Conditions | Product | Reference |

| Bromide and Amine | Pd2(dba)3, xantphos, t-BuONa | 1,4-dioxane, microwave, 150 °C, 1 h | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | acs.org |

Advanced Palladium-Catalyzed Cross-Coupling Strategies for Derivatization

Beyond the Buchwald-Hartwig amination, a variety of other palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of the this compound scaffold. These strategies enable the introduction of diverse substituents, which is crucial for structure-activity relationship studies in drug discovery.

For instance, the Suzuki coupling reaction has been employed in the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. tandfonline.com This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. In a specific application, 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues were synthesized from dichloropyrimidines via an initial substitution followed by a Suzuki coupling with various boronic acids or esters. tandfonline.com This two-step process has proven to be cost-effective. tandfonline.com

Another example is the use of pyridyl pyrimidylsulfones as nucleophilic partners in palladium-catalyzed cross-coupling reactions. This method allows for the late-stage derivatization of biologically active molecules, demonstrating its utility in complex, functional group-rich environments. acs.org

Table 2: Advanced Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Suzuki Coupling | Dichloropyrimidines, 2-amino-6-trifluoromethylpyridine, aryl/heteroaryl boronic acids/esters | Bis(triphenylphosphine)palladium (II) dichloride | 2/6-Aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues | tandfonline.com |

| Pyridyl Pyrimidylsulfone Coupling | Pyridine pyrimidylsulfones, aryl bromides | Pd(PPh3)2Cl2, Johnphos | Pyridylated analogues | acs.org |

Chemodivergent Synthetic Strategies

Chemodivergent synthesis allows for the generation of structurally diverse products from a common starting material by tuning the reaction conditions. This approach is particularly valuable in medicinal chemistry for creating libraries of related compounds for biological screening.

Synthesis of N-(Pyridin-2-yl)amides via C-C Bond Cleavage

A notable chemodivergent strategy involves the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424). rsc.orgnih.govrsc.orgnih.gov In this metal-free process, the C-C bond cleavage is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the corresponding amides under mild conditions. rsc.orgnih.govrsc.orgnih.gov This method offers an alternative to traditional amide synthesis, which often requires pre-activated carboxylic acid derivatives. rsc.org The ability to construct amides through C-C bond cleavage is an attractive and developing area of research. nih.govrsc.org

Table 3: Synthesis of N-(Pyridin-2-yl)amides via C-C Bond Cleavage

| Starting Materials | Reagents | Solvent | Key Transformation | Product | Reference |

| α-Bromoketones, 2-Aminopyridine | I2, TBHP | Toluene | C-C Bond Cleavage | N-(Pyridin-2-yl)amides | rsc.orgnih.govrsc.orgnih.gov |

Tandem Cyclization/Bromination for Imidazo[1,2-a]pyridines

From the same α-bromoketone and 2-aminopyridine starting materials, a different reaction pathway can be accessed by altering the reaction conditions to favor a tandem cyclization/bromination sequence. rsc.orgrsc.orgnih.gov When only TBHP is used as the promoter in ethyl acetate, 3-bromoimidazo[1,2-a]pyridines are obtained. rsc.orgrsc.orgnih.gov This one-pot reaction proceeds without the need for a base, and the resulting 3-bromoimidazopyridines are versatile intermediates that can be further functionalized. rsc.orgrsc.orgnih.gov The cyclization to form the imidazopyridine ring is promoted by the subsequent bromination step. rsc.orgrsc.org

This divergent synthesis highlights how the choice of catalyst and solvent can selectively direct the reaction towards either C-C bond cleavage to form amides or a tandem cyclization/bromination to yield imidazo[1,2-a]pyridines. rsc.org

Table 4: Tandem Cyclization/Bromination for Imidazo[1,2-a]pyridines

| Starting Materials | Reagent | Solvent | Key Transformation | Product | Reference |

| α-Bromoketones, 2-Aminopyridine | TBHP | Ethyl Acetate | Tandem Cyclization/Bromination | 3-Bromoimidazo[1,2-a]pyridines | rsc.orgrsc.orgnih.gov |

Synthesis of Specific Analogues and Precursors

The synthetic methodologies for this compound and its derivatives are often applied to the preparation of specific, biologically active analogues, such as those related to the tyrosine kinase inhibitor Imatinib (B729).

Imatinib Analogues and Their Precursors

The synthesis of Imatinib analogues often involves the core structure of N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine. A key precursor for these analogues is 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. mdpi.com The synthesis of a crucial aldehyde precursor, aldehyde-PAP, has been achieved through a three-step sequence of diazotization-addition/CuAAC/oxidation starting from this diamine. mdpi.com This aldehyde serves as a versatile intermediate for the creation of a library of Imatinib analogues. mdpi.com

Another approach to Imatinib analogues involves the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with a 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid ester in the presence of a base. google.com Furthermore, new Imatinib derivatives have been synthesized by coupling intermediates containing a benzamide (B126) moiety with various amines. nih.gov These synthetic routes highlight the modular nature of the synthesis, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships. nih.govrsc.org

Table 5: Synthesis of Imatinib Analogues and Precursors

| Starting Material/Precursor | Key Reaction | Product | Reference |

| 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | Diazotization-addition/CuAAC/oxidation | Aldehyde-PAP | mdpi.com |

| 4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine | Reaction with 4-(4-methyl-piperazin-1-methyl)-benzoic acid ester | Imatinib | google.com |

| Intermediate containing benzamide | Coupling with various amines | New Imatinib derivatives | nih.gov |

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been synthesized and identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle and validated targets for cancer therapy. nih.govacs.org The synthesis of these compounds is primarily achieved through two main routes: pyrimidine ring cyclization or a Buchwald-Hartwig amination. acs.org

In the pyrimidine ring cyclization method, an enaminone is condensed with an appropriate pyridinyl guanidine. acs.org This reaction is often facilitated by microwave-assisted conditions, yielding the desired 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives in yields ranging from 5-57%. acs.org

Alternatively, the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of a pyrimidinyl-2-amine with a bromide. acs.org This method provides another efficient route to the target compounds. acs.org

A total of 37 derivatives of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine were synthesized to explore their structure-activity relationships. acs.org One of the initial compounds, 78 , which features an ionizable piperazine (B1678402) group on the pyridine ring, demonstrated excellent potency with Kᵢ values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org Further medicinal chemistry optimization led to the development of compound 83 , an orally bioavailable inhibitor with remarkable selectivity. nih.gov

Table 1: Synthetic Routes for 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

| Route | Description | Reagents/Conditions | Yield |

|---|---|---|---|

| Pyrimidine Ring Cyclization | Condensation of an enaminone with a pyridinyl guanidine | Microwave-assisted | 5-57% |

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA) Synthesis

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the synthesis of important anti-cancer drugs like imatinib, is synthesized through a multi-step process. guidechem.comgoogle.com One common route involves the reaction of 2-methyl-5-nitrophenyl guanidine nitrate (B79036) with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. google.com

A specific synthetic method involves the following steps:

3-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in an inert solvent to produce a mixture containing an enamine compound. google.com

This mixture is then reacted with 2-methyl-5-nitrophenyl guanidine in an inert solvent to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.com

Another described synthesis involves heating a mixture of 1-(2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(3-pyridine)-2-propen-1-one in n-butanol at 120°C for 9 hours. After cooling and the addition of water, the precipitated solid is filtered and dried to give the final product with a yield of 81.9% and a purity of 99.9% as determined by HPLC. guidechem.com

The starting material, 2-methyl-5-nitrophenyl guanidine, can be prepared from 2-amino-4-nitrotoluene by reacting it with an aqueous solution of cyanamide (B42294) and concentrated hydrochloric acid. google.com

(Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine Derivatives

A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives have been designed and synthesized. pharmaceuticsconference.com The synthesis is accomplished in three steps. bohrium.com While the specific details of the synthetic steps are not fully elaborated in the provided text, the structures of the resulting compounds were confirmed using spectroscopic methods such as FT-IR, ¹H & ¹³C NMR, and mass spectroscopy. pharmaceuticsconference.combohrium.com

These compounds have been evaluated for their potential as antimicrobial agents and have shown significant antibacterial and antifungal properties. pharmaceuticsconference.combohrium.com Molecular docking studies were also performed to understand their interaction with the GlcN-6P receptor, revealing binding affinities in the range of -6.7 to -8.5 kcal/mol. pharmaceuticsconference.com

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Synthesis

The synthesis of Epirimil, or N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, has been reported in the context of identifying new anticonvulsant compounds. researchgate.net While the specific synthetic pathway for Epirimil is not detailed in the provided information, it is part of a series of synthesized derivatives that were evaluated for their pharmacological activity. researchgate.net Epirimil was identified as a particularly active compound, demonstrating a significant anticonvulsant effect in various seizure models. researchgate.net

Pyridine-Thiophene Clubbed Pyrimidine Hybrids

A series of multicomponent hybrid molecules combining pyridine, thiophene, and pyrimidine moieties have been synthesized and evaluated for their pharmacological properties. imist.maimist.ma The synthesis of these pyridine-thiophene clubbed 2-amino pyrimidine derivatives (8a-j) was achieved through a conventional, multi-step approach. imist.ma

The key steps in the synthesis are as follows:

Preparation of 2-chloro-6-hydrazinylpyridine (2) from 2,6-dichloropyridine (B45657) and hydrazine (B178648) hydrate (B1144303) in ethanol, with a yield of approximately 85%. imist.ma

Subsequent reaction steps, which are not fully detailed in the provided text, lead to the formation of chalcone intermediates (7a-j). imist.ma

The final hybrid compounds (8a-j) are obtained by reacting the chalcone intermediates with guanidine. The reaction mixture is neutralized with dilute HCl, and the resulting precipitate is filtered, washed, and recrystallized from methanol. imist.ma

The structures of the synthesized hybrids were confirmed using various spectroscopic techniques. imist.maimist.ma Several of these compounds demonstrated notable antimicrobial and antitubercular activities. imist.maimist.ma

Table 2: Selected Pyridine-Thiophene Clubbed Pyrimidine Hybrids and their Antifungal Activity imist.ma

| Compound | Antifungal Activity (MIC in µg/mL) |

|---|---|

| 8d | Modest against Aspergillus niger (200), Most potent against A. clavatus (100) |

| 8g | Modest against Aspergillus niger (200) |

Pyrimidinamine Derivatives Containing Pyridin-2-yloxy Moiety

A series of novel pyrimidinamine derivatives featuring a pyridin-2-yloxy moiety were designed and synthesized with the goal of developing new fungicides. nih.gov The synthesis was carried out using the intermediate derivatization method (IDM). The structures of all synthesized compounds were confirmed by ¹H NMR, elemental analyses, HRMS, and X-ray diffraction. nih.gov

Bioassays revealed that several of the synthesized compounds exhibited excellent fungicidal activities against cucumber downy mildew. nih.gov Notably, compound 9 showed the best activity with an EC₅₀ value of 0.19 mg/L, which is significantly better than some commercial fungicides. nih.gov This study highlights the potential of these pyrimidinamine derivatives as promising fungicide candidates. nih.gov

4-(1,3-Benzodioxol-5-yl)-6-(pyridin-2-yl)pyrimidin-2-amine Derivatives

The synthesis of derivatives containing the 4-(1,3-benzodioxol-5-yl) moiety has been described. For instance, 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, also known as piribedil, was synthesized via a triethylamine-catalyzed reaction of 5-chloromethyl-1,3-benzodioxole and 2-(piperazin-1-yl)pyrimidine in isopropyl alcohol. nih.gov The reaction mixture was refluxed for 2 hours to yield the final product. nih.gov

Another related compound, 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine, has been cataloged, though its specific synthesis is not detailed in the provided results. nih.gov

Advanced Characterization Methodologies for 4 Pyridin 2 Yl Pyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic transitions of 4-(Pyridin-2-yl)pyrimidin-2-amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum, typically recorded using a KBr wafer technique, reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. osf.io For instance, the FT-IR spectra of related 2-aminopyrimidine (B69317) derivatives show sharp absorption peaks for N-H stretching of primary amines (R-NH₂) at approximately 3445 cm⁻¹ and 1623 cm⁻¹. nih.gov The presence of C-N stretching vibrations is often observed around 1158 cm⁻¹. nih.gov In derivatives, the introduction of other functional groups, such as a trifluoromethyl group, can be confirmed by its characteristic stretching frequencies. Analysis of these spectra confirms the integrity of the synthesized compound by verifying the presence of the key amine, pyridine (B92270), and pyrimidine (B1678525) functionalities.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3445 | nih.gov |

| Primary Amine (R-NH₂) | N-H Bend | 1623 | nih.gov |

| C-N | Stretch | 1158 | nih.gov |

| Siloxane (Si-O-Si) | Stretch | 1121, 784, 461 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound, typically recorded using a Bruker AC-300 instrument or similar, shows distinct signals for each unique proton. osf.io In derivatives such as 2-((5-chloro-2-(2-(pyridin-2-ylmethylene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide, the aromatic protons of the pyridine and pyrimidine rings appear in the downfield region, generally between δ 7.0 and 9.5 ppm. researchgate.net For example, a proton on a pyridine ring adjacent to the nitrogen might appear as a doublet around δ 8.80 ppm. researchgate.net The amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. osf.io The carbon atoms of the pyridine and pyrimidine rings typically resonate in the range of δ 105 to 170 ppm. researchgate.netacs.org Quaternary carbons, such as those at the junction of the two rings or substituted carbons, often show signals of lower intensity. acs.org For instance, in related pyrimidine derivatives, the C-2 carbon bearing the amino group can appear around δ 174 ppm, while the C-4 and C-6 carbons are found near δ 54 and 130 ppm, respectively. researchgate.net The specific chemical shifts are sensitive to substituent effects on the aromatic rings. acs.org

| Nucleus | Functional Group/Position | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Pyridine/Pyrimidine) | 7.0 - 9.5 | researchgate.net |

| ¹H | Amine (NH) | Variable (e.g., 11.95, broad singlet) | researchgate.net |

| ¹³C | Aromatic (Pyridine/Pyrimidine) | 105 - 170 | researchgate.net |

| ¹³C | C-2 (of Pyrimidine) | ~174 | researchgate.net |

| ¹³C | C-4 (of Pyrimidine) | ~55 | researchgate.net |

| ¹³C | C-6 (of Pyrimidine) | ~131 | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. These compounds typically exhibit strong absorption bands in the UV region. osf.io The pyrimidine ring acts as a π-deficient system and a strong electron-withdrawing group. osf.ionih.gov When conjugated with the pyridine ring and the electron-donating amine group, intramolecular charge transfer (ICT) can occur. osf.io This results in absorption bands whose position and intensity are sensitive to the molecular structure and solvent polarity. osf.io For example, related 2-aminopyridine (B139424) derivatives can show a lower cutoff wavelength around 347 nm. researchgate.net The introduction of further conjugation or strong electron-donating/withdrawing groups in derivatives can shift the absorption maxima to longer wavelengths (bathochromic shift). nih.gov

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly utilized. osf.io The parent compound, C₉H₈N₄, has a calculated monoisotopic mass of 172.0749 Da. osf.io ESI-MS analysis of derivatives often shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides additional structural information by revealing stable fragments formed through the cleavage of specific bonds within the molecule.

Structural Elucidation Techniques

While spectroscopic methods provide valuable data on connectivity and functional groups, diffraction techniques offer a definitive three-dimensional map of the molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most unambiguous structural characterization of this compound by mapping the precise atomic coordinates in the solid state. osf.io This technique has been used to determine the crystal structure of the compound, with data deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 123741). osf.io Analysis of the crystal structure of the related isomer, 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), reveals a monoclinic space group (P 21 21 21) and provides exact bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. For instance, in a derivative like 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the analysis showed a dihedral angle of 3.99 (4)° between the benzene (B151609) and pyrimidine rings and revealed that intermolecular N—H···N hydrogen bonds link molecules into ribbons. Such detailed structural information is invaluable for understanding the supramolecular chemistry and solid-state packing of these compounds.

| Parameter | Value | Reference |

|---|---|---|

| Database ID | COD 7240022 | |

| Space Group | P 21 21 21 | |

| System | Monoclinic |

Note: Data presented for the closely related isomer 4-(pyridin-3-yl)pyrimidin-2-amine as a representative example of crystallographic analysis in this compound class.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the surrounding pro-crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment.

For derivatives of pyridin-2-yl-amine, Hirshfeld surface analysis reveals the nature and extent of various non-covalent interactions that govern the crystal packing. In a study of bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II), the analysis highlighted the significance of N-H···N and C-H···N hydrogen bonds. nih.gov These interactions are visualized as distinct red spots on the Hirshfeld surface, indicating strong donor-acceptor contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For the aforementioned nickel complex, the most prominent interactions were found to be N···H/H···N, C···H/H···C, and H···H, with contributions of 37.2%, 28.3%, and 21.9%, respectively. nih.gov

The analysis can also identify weaker interactions, such as π-π stacking, which are crucial for the stability of the crystal lattice. These are often characterized by specific patterns on the shape-indexed and curvedness surfaces. nih.gov The presence of adjacent red and blue triangles on the shape-index surface is a key indicator of π-π stacking. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Pyridin-2-yl-amine Derivative. nih.gov

| Interaction Type | Percentage Contribution (%) |

| N···H/H···N | 37.2 |

| C···H/H···C | 28.3 |

| H···H | 21.9 |

| C···C | 4.6 |

| C···N/N···C | 3.8 |

| Ni···N | 1.7 |

| Ni···C | 1.3 |

| N···N | 1.2 |

Crystalline Ordering and π-π Stacking Interactions

The arrangement of molecules in a crystal, or crystalline ordering, is dictated by a delicate balance of intermolecular forces. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking interactions are the primary drivers of the supramolecular assembly.

X-ray crystallography studies on related structures, such as N-(pyridin-2-yl)pyridin-2-amine, have shown that intramolecular N-H···N hydrogen bonds can lead to the formation of specific ring motifs, like the S(6) ring. nih.gov In the crystal lattice, intermolecular hydrogen bonds, including N-H···N and weaker C-H···N interactions, can link molecules into chains. nih.gov

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable information about their thermal stability, melting points, and decomposition behavior.

The thermal properties are intrinsically linked to the crystalline structure and the strength of the intermolecular interactions. Compounds with strong hydrogen bonding networks and significant π-π stacking interactions are expected to exhibit higher melting points and greater thermal stability.

Computational and Theoretical Studies of 4 Pyridin 2 Yl Pyrimidin 2 Amine

Quantum Chemical Characterization

Quantum chemical methods provide a lens to understand the intrinsic electronic and structural properties of a molecule. For 4-(Pyridin-2-yl)pyrimidin-2-amine, these studies offer insights into its reactivity, intermolecular interactions, and the energetic landscape of its complexes.

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow regions represent intermediate and neutral potentials, respectively. researchgate.net

Hydrogen Bonding Site Analysis

Hydrogen bonds play a crucial role in the structure and function of chemical and biological systems. Computational analysis can identify potential hydrogen bond donor and acceptor sites within a molecule. In this compound, the exocyclic amino group (-NH2) contains hydrogen atoms that can act as hydrogen bond donors. The nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings, with their lone pairs of electrons, are primary hydrogen bond acceptor sites.

Studies on the crystal structures of related aminopyrimidine derivatives confirm the prevalence of N-H···N and N-H···O hydrogen bonds, which often lead to the formation of supramolecular assemblies. semanticscholar.orgmdpi.comresearchgate.net For example, the analysis of silylated 2-aminopyrimidines reveals that intermolecular N-H···N bridges are a consistent feature in their solid-state structures. mdpi.com In co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with 4-aminobenzoic acid, a characteristic cyclic hydrogen-bonded motif is formed through N-H···O and O-H···N interactions. researchgate.net The crystal structure of guanine (B1146940) hydrochloride, a purine (B94841) derivative with a similar pyrimidine core, also showcases an extensive network of intermolecular hydrogen bonds that dictate the molecular packing. mujeresconciencia.com These findings underscore the importance of the amino group and the ring nitrogen atoms of this compound in forming stable hydrogen-bonded complexes.

Dispersion Energy Calculations

Dispersion forces, a component of van der Waals forces, are weak, non-covalent interactions arising from temporary fluctuations in electron density. While individually weak, the cumulative effect of dispersion interactions can be significant in the stabilization of molecular complexes. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D), are employed to calculate these energies. arxiv.org

The calculation of dispersion energy is particularly important for understanding the stacking interactions between aromatic rings, such as the pyridine and pyrimidine rings in this compound. These interactions are crucial for the binding of small molecules to biological macromolecules. The dispersion energy is typically calculated as a sum of pairwise interactions between all atoms of the interacting molecules. arxiv.org Advanced methods can also account for the influence of the chemical environment on the dispersion coefficients. arxiv.org While specific dispersion energy calculations for this compound are not detailed in the provided search results, the general principles of these calculations are well-established and are a critical component in accurately modeling the interaction energies of non-covalently bound systems. nih.govnih.gov

Geometric and Energetic Parameters of Complexes

The formation of a complex between this compound and another molecule, such as a biological receptor, involves changes in both the geometry and energy of the system. Computational studies can predict the optimized geometry of such complexes, including bond lengths, bond angles, and dihedral angles, as well as the binding energy that stabilizes the complex.

For instance, in the study of a copper(II) complex with a pyrazine-modulated oligo-α-aminopyridine ligand, X-ray analysis and theoretical calculations were used to determine the distorted square pyramidal geometry of the complex. researchgate.net Similarly, the analysis of a protonated 2-(2-pyridylamino)pyridinium cation complexed with a picrate (B76445) anion revealed the formation of one-dimensional chains through N-H···O and N-H···N hydrogen-bonding interactions. arxiv.org DFT studies on pyrimidine derivatives have been used to calculate geometrical parameters and electronic properties such as HOMO-LUMO energies, which provide insights into the reactivity and stability of the molecules and their complexes. ijaerd.orgijcce.ac.ir

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand with its receptor at an atomic level. These methods are instrumental in drug discovery and design.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the mechanism of action of potential drug candidates. Derivatives of this compound have been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are important targets in cancer therapy. nih.govnih.govacs.org

Docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6 have revealed key interactions within the ATP-binding pocket of these kinases. nih.govacs.orgnih.gov A common binding motif involves the formation of hydrogen bonds between the pyrimidine ring of the inhibitor and the hinge region of the kinase. Specifically, the N1 atom of the pyrimidine ring often acts as a hydrogen bond acceptor from the backbone NH of a conserved valine residue (Val101 in CDK6), while the exocyclic amino group can act as a hydrogen bond donor to the backbone carbonyl of the same residue. acs.org The pyridine ring can enhance interactions with the kinase and improve selectivity. nih.gov

For instance, docking of a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative into the CDK2 active site showed two hydrogen bonds with Leu83. mdpi.com The 2-amino group of the pyrimidine ring formed a hydrogen bond with the carbonyl of Leu83, and the pyrimidinyl-N1 formed a second hydrogen bond with the NH of the same residue. mdpi.com Similarly, docking of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and CDK9 inhibitors highlighted their direct binding to the kinases. nih.gov

The following table summarizes the key interacting residues and binding affinities (where available as IC50 or Ki values for derivatives) of the this compound scaffold with various CDK receptors, as inferred from studies on its derivatives.

| Receptor | Key Interacting Residues | Reported Activity of Derivatives |

| CDK2 | Leu83, Lys33, Asp145 | Ki = 0.005 µM for a di(1H-pyrazol-4-yl)pyrimidine derivative mdpi.com |

| CDK4 | Val101, Asp158 | Ki = 1 nM for a 4-(4-methylthiazol-5-yl) derivative acs.org |

| CDK6 | Val101, Asp163, His100 | Ki = 34 nM for a 4-(4-methylthiazol-5-yl) derivative acs.org |

These computational studies provide a detailed picture of the molecular interactions that govern the binding of this compound and its derivatives to kinase targets, offering a rational basis for the design of more potent and selective inhibitors.

Biological and Pharmacological Research of 4 Pyridin 2 Yl Pyrimidin 2 Amine Derivatives

Anticancer Research

Derivatives of the chemical scaffold 4-(Pyridin-2-yl)pyrimidin-2-amine have emerged as a significant area of focus in anticancer drug discovery. arabjchem.orgresearchgate.net These heterocyclic compounds have been extensively investigated for their potential to inhibit key cellular processes involved in cancer progression, particularly cell cycle regulation. nih.govmdpi.com Research has demonstrated that modifications to this core structure can yield potent and selective inhibitors of various protein kinases, leading to antiproliferative effects in a range of cancer cell lines and inhibition of tumor growth in preclinical models. acs.orgijrpr.comnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs). nih.govmdpi.com CDKs are a family of serine/threonine kinases that are essential for the control and progression of the cell cycle. mdpi.comencyclopedia.pub Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. nih.gov Derivatives based on the this compound scaffold have been designed and synthesized to act as ATP-competitive inhibitors, binding to the ATP-binding site of CDKs and blocking their kinase activity. mdpi.comnih.gov

A significant focus of research has been on developing derivatives that potently and selectively inhibit CDK4 and CDK6. acs.orgnih.gov These two kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle, and their inhibition can lead to cell cycle arrest. acs.orgnih.gov A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent inhibitors of both CDK4 and CDK6. acs.orgnih.gov For instance, medicinal chemistry optimization led to the discovery of compound 83 , which demonstrated remarkable potency. acs.org Another derivative, compound 78 , also exhibited excellent potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org

Table 1: Inhibitory Activity of Selected 4-(Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) Derivatives against CDK4 and CDK6

| Compound | CDK4 Ki (nM) | CDK6 Ki (nM) |

|---|---|---|

| 78 | 1 | 34 |

| 79 | 1 | 8 |

| 80 | 2 | 9 |

| 81 | 2 | 11 |

| 83 | 4 | 30 |

Data sourced from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. acs.org

In addition to CDK4/6, CDK2 is another critical regulator of the cell cycle and has become a target of interest for overcoming resistance to CDK4/6 inhibitors. nih.govnih.gov Research has shown that some this compound derivatives also exhibit inhibitory activity against CDK2. nih.govnih.gov For example, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors. nih.gov The most promising compound from this series, 7l , showed potent inhibitory activity against CDK2/cyclin A2 with an IC50 of 64.42 nM. nih.gov Another study identified a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors, with compound 15 being the most potent with a Ki of 5 nM. nih.gov

Table 2: Inhibitory Activity of Selected Pyrimidine (B1678525) Derivatives against CDK2

| Compound | Scaffold | CDK2 IC50/Ki |

|---|---|---|

| 7l | N-(pyridin-3-yl)pyrimidin-4-amine | 64.42 nM (IC50) |

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 5 nM (Ki) |

| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 µM (IC50) |

Data compiled from multiple studies on pyrimidine-based CDK2 inhibitors. nih.govnih.govnih.gov

A crucial aspect of developing CDK inhibitors for cancer therapy is achieving selectivity for specific CDKs to minimize potential toxicities associated with inhibiting ubiquitously expressed CDKs like CDK1. acs.org Researchers have successfully designed this compound derivatives with high selectivity for CDK4/6 over other CDKs such as CDK1, CDK2, CDK7, and CDK9. acs.orgnih.gov For example, compound 78 was found to be highly selective for CDK4/6, with Ki values for CDK1 and CDK2 being greater than 5 µM, and for CDK7 and CDK9 being 1.108 µM and 0.220 µM, respectively. acs.org This selectivity is attributed to specific structural modifications on the pyrimidine scaffold. acs.orgnih.gov

Table 3: Selectivity Profile of Compound 78

| CDK Target | Ki (µM) |

|---|---|

| CDK4 | 0.001 |

| CDK6 | 0.034 |

| CDK1 | >5 |

| CDK2 | >5 |

| CDK7 | 1.108 |

| CDK9 | 0.220 |

Data for this 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative highlights its selectivity for CDK4/6. acs.org

Inhibition of Tumor Growth in Xenograft Models

The anticancer potential of this compound derivatives has been validated in in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised animals. ijrpr.comnih.govnih.gov One orally bioavailable inhibitor, compound 83 , demonstrated marked inhibition of tumor growth in a mouse xenograft model of MV4-11 acute myeloid leukemia. nih.gov Another study reported that a trifluoromethyl-substituted pyrimidine derivative could inhibit tumor growth in an MV-4-11 xenograft mouse model. ijrpr.com Furthermore, a 2-aminothiazole-derived Cdk4/6 selective inhibitor was shown to inhibit the phosphorylation of the retinoblastoma protein (pRb) in an Eol-1 xenograft tumor model in rats. nih.gov

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated broad antiproliferative activity against a variety of human cancer cell lines. acs.orgijrpr.comnih.gov This activity is a direct consequence of their ability to inhibit CDKs and arrest the cell cycle. acs.org Studies have reported significant growth inhibition in cell lines such as the leukemia cell line MV4-11, liver cancer cell line HepG2, cervical cancer cell line HeLa, breast cancer cell line MCF-7, and lung cancer cell line A549. acs.orgijrpr.comnih.govnih.govnih.gov For instance, compound 78 was a highly effective antiproliferative agent against MV4-11 cells with a GI50 value of 23 nM. acs.org Compound 7l showed broad antiproliferative efficacy against MV4-11, MCF-7, and HeLa cells with IC50 values of 0.83 µM, 3.12 µM, and 8.61 µM, respectively. nih.gov

Methuosis Induction in Cancer Cells

Recent research has highlighted the ability of certain 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) derivatives to induce a form of non-apoptotic cell death known as methuosis. nih.govnih.govbohrium.comtandfonline.com This process is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, which are derived from macropinosomes. nih.govnih.govbohrium.comtandfonline.com

A notable study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. nih.govnih.govbohrium.comtandfonline.com Several compounds from this series, particularly 12A, were found to be potent inducers of vacuolation in cancer cells. nih.govnih.govbohrium.comtandfonline.com Further investigation revealed that these vacuoles originate from macropinosomes and their formation is associated with endoplasmic reticulum (ER) stress. nih.govnih.gov The study also implicated the MAPK/JNK signaling pathway in the methuotic cell death induced by compound 12A. nih.govnih.govtandfonline.com Importantly, this compound exhibited high cytotoxicity against various cancer cell lines while showing minimal toxicity to normal human cells, suggesting a favorable selectivity profile. nih.govnih.govbohrium.comtandfonline.com

Table 1: Potent Methuosis-Inducing 4-(Pyridin-3-yl)pyrimidin-2-amine Derivatives

| Compound | Key Features | Reference |

| 12A | Induces methuosis in cancer cells, derived from macropinosomes, involves ER stress and MAPK/JNK pathway. | nih.govnih.govtandfonline.com |

| 12c | Potent vacuole-inducing activity. | nih.govnih.govbohrium.com |

| 12g | Potent vacuole-inducing activity. | nih.govnih.govbohrium.com |

| 12i | Potent vacuole-inducing activity, high anticancer activity with low toxicity to normal cells. | nih.govnih.govbohrium.comtandfonline.com |

| 12n | Potent vacuole-inducing activity. | nih.govnih.govbohrium.com |

ABL Kinase Inhibition

The 2-phenylaminopyrimidine scaffold is a well-established pharmacophore for targeting the ABL tyrosine kinase, a key driver in certain leukemias. mdpi.comnih.gov Imatinib (B729), a successful anticancer drug, features this core structure. mdpi.com Research has explored modifications of this scaffold to develop new ABL kinase inhibitors. mdpi.comrsc.org

One study described the synthesis of an aldehyde derivative of a phenylaminopyrimidine as a precursor for creating imatinib analogs. mdpi.com Molecular docking studies of these new compounds suggested their potential as ABL kinase inhibitors. mdpi.com Another research effort focused on 2-amino-4,6-diarylpyrimidine derivatives as potential inhibitors of the ABL1 kinase. rsc.orgresearchgate.netrsc.org These studies aim to overcome resistance to existing therapies and improve the safety profile of ABL inhibitors. rsc.org For instance, the pyrido[2,3-d]pyrimidine (B1209978) derivative PD180970 has been shown to potently inhibit the BCR-ABL tyrosine kinase and induce apoptosis in leukemic cells. researchgate.net

Chronic Myeloid Leukemia (CML) Drug Design

The development of drugs for Chronic Myeloid Leukemia (CML) has heavily relied on targeting the BCR-ABL fusion protein. rsc.orgrsc.org The this compound scaffold has been a cornerstone in the design of these inhibitors. rsc.org The success of imatinib, which contains a similar phenylaminopyrimidine core, has spurred the development of new derivatives to address issues like drug resistance. rsc.orgrsc.org

Researchers have synthesized series of 2-amino-4,6-diarylpyrimidines and evaluated their effectiveness against CML cell lines, such as the K562 cell line which expresses the BCR-ABL fusion gene. rsc.orgrsc.org These studies have identified compounds with significant inhibitory activity against both the K562 cancer cells and the ABL1 tyrosine kinase. rsc.org Molecular docking and dynamics simulations have been employed to understand the interaction of these compounds with the active site of the ABL kinase, guiding further optimization. rsc.orgrsc.org

Potential as a Template for New Anticancer Drugs

The versatility of the this compound scaffold makes it an attractive template for the design of a wide range of anticancer drugs targeting various kinases. acs.orgnih.gov This core structure can be chemically modified at several positions to optimize potency, selectivity, and pharmacokinetic properties. acs.org

For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. acs.org Optimization of this scaffold led to the identification of an orally bioavailable inhibitor with significant antitumor activity in a mouse xenograft model of acute myeloid leukemia. acs.org This demonstrates the potential of this template to generate clinical candidates for cancer therapy. acs.org

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Several of these compounds, particularly those containing a 1-methylpiperidin-4-yl group, demonstrated excellent activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with minimal impact on normal human liver cells. nih.gov

Similarly, the discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives has shown promise against thyroid cancer. nih.gov A majority of the synthesized compounds exhibited moderate to excellent cytotoxic activity against FAK-overexpressing TPC-1 thyroid cancer cells. nih.gov

Antimicrobial Activity

Beyond their anticancer properties, derivatives of the this compound scaffold have also been explored for their potential as antimicrobial agents.

Antibacterial Potential

Research into the antibacterial properties of pyridine (B92270) derivatives has shown some promising results. A study involving a set of pyridine derivatives with substituted alkylthio chains or a piperidyl ring demonstrated moderate activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov The most active compound in this series was 2-cyanomethylthiopyridine-4-carbonitrile, which showed notable minimum inhibitory concentrations (MIC) against Mycobacterium kansasii. nih.gov

Another study focused on pyrano[2,3-d]pyrimidine derivatives, which were synthesized and tested against both gram-positive (Staphylococcus aureus, Bacillus cereus) and gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net The results indicated that some of these compounds possess bactericidal properties. researchgate.net Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated, with some showing inhibitory effects against Bacillus cereus. mdpi.com

Antifungal Potential

The search for novel fungicides is a continuous effort in agricultural and medicinal chemistry to combat the growing threat of resistant fungal strains. Pyrimidine derivatives have shown considerable promise in this area. nih.govnih.gov

A study focused on the synthesis of novel pyrimidine derivatives containing an amide moiety revealed significant antifungal activity. nih.gov Among the seventeen compounds synthesized and tested, two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) , exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 μg/mL. nih.gov Notably, compound 5o demonstrated an EC50 value of 10.5 μg/mL against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL). nih.gov

Another research effort led to the discovery of HNPC-A9229 , a pyridin-2-yloxy-based pyrimidin-4-amine derivative. bohrium.comresearchgate.net This compound displayed excellent fungicidal activities with EC50 values of 0.16 mg/L against Puccinia sorghi and 1.14 mg/L against Erysiphe graminis. bohrium.comresearchgate.net The fungicidal potency of HNPC-A9229 was found to be significantly superior or comparable to commercial fungicides like diflumetorim, tebuconazole (B1682727), flusilazole, and isopyrazam. bohrium.comresearchgate.net Furthermore, another derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) , showed a potent control effect on corn rust with an EC50 value of 0.60 mg/L, surpassing the commercial fungicide tebuconazole (1.65 mg/L). researchgate.net

A series of (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives were also synthesized and evaluated for their antifungal potential. bohrium.com These studies underscore the potential of this compound derivatives as a source of new and effective antifungal agents.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Fungal Species | EC50 Value | Reference |

| 5o | Phomopsis sp. | 10.5 μg/mL | nih.gov |

| HNPC-A9229 | Puccinia sorghi | 0.16 mg/L | bohrium.comresearchgate.net |

| HNPC-A9229 | Erysiphe graminis | 1.14 mg/L | bohrium.comresearchgate.net |

| T33 | Corn rust | 0.60 mg/L | researchgate.net |

Anti-fibrosis Activity

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. The anti-fibrotic potential of this compound derivatives has been investigated, with promising results in inhibiting key fibrotic markers. mdpi.comnih.govresearchgate.net

A series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives were designed, synthesized, and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.govresearchgate.net Among the compounds tested, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.govresearchgate.net These compounds showed better anti-fibrotic activities than the known anti-fibrotic drug Pirfenidone. mdpi.comnih.gov

Inhibition of Collagen Expression

Collagen is the primary component of the extracellular matrix that accumulates during fibrosis. The study on compounds 12m and 12q revealed their ability to effectively inhibit the expression of collagen in HSC-T6 cells. mdpi.comnih.govresearchgate.net This was demonstrated through Picro-Sirius red staining, which visualizes total collagen accumulation. mdpi.comresearchgate.net The results indicated that these compounds have a potential effect on suppressing collagen production in vitro. mdpi.com

Hydroxyproline (B1673980) Content Reduction

Hydroxyproline is a major component of the protein collagen and its content is often used as an indicator of collagen levels. The inhibitory activity of compounds 12m and 12q on prolyl-4-hydroxylase, a key enzyme in collagen synthesis, was assessed by measuring the hydroxyproline content in HSC-T6 cells. mdpi.comnih.gov Both compounds significantly reduced the hydroxyproline content at concentrations of 50 μM and 100 μM, confirming their role as potent inhibitors of collagen prolyl-4-hydroxylase. mdpi.com

Inhibition of COL1A1 Protein Expression

To further confirm the anti-fibrotic mechanism, the effect of compounds 12m and 12q on the expression of Collagen type I alpha 1 (COL1A1) protein was investigated using ELISA. mdpi.comnih.govresearchgate.net The results showed that both compounds effectively suppressed the protein expression of COL1A1 in vitro. mdpi.com This finding, along with the inhibition of collagen expression and hydroxyproline content, strongly suggests that these 2-(pyridin-2-yl)pyrimidine derivatives could be developed as novel anti-fibrotic drugs. mdpi.comnih.govresearchgate.net

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Pyrimidine derivatives have been explored for their potential in this therapeutic area. japsonline.comnih.gov

PTZ-Induced Seizures Model

The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool for potential anticonvulsant drugs. mdpi.commeliordiscovery.comnih.gov PTZ is a GABA-A receptor antagonist that induces generalized seizures in animals. nih.gov

In a study investigating S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, several compounds were evaluated for their anticonvulsant activity in the PTZ-induced seizure model in rats. japsonline.com The results showed that the studied compounds exhibited moderate anticonvulsant activity. japsonline.com Among them, N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide was the most active. japsonline.com This compound significantly extended the latency period of seizures by 3.4 times and reduced the duration of seizures by 2.2 times. japsonline.com Furthermore, it reduced the lethality of the laboratory animals by 80% and the severity of seizures by 2.5 times. japsonline.com These findings highlight the potential of pyrimidine derivatives as a scaffold for developing new anticonvulsant agents.

Table 2: Anticonvulsant Activity of a 4,6-dimethyl-2-thiopyrimidine Derivative in the PTZ-Induced Seizure Model

| Parameter | Effect of N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide | Reference |

| Latency Period of Seizures | Extended by 3.4 times | japsonline.com |

| Duration of Seizures | Reduced by 2.2 times | japsonline.com |

| Lethality | Reduced by 80% | japsonline.com |

| Seizure Severity | Reduced by 2.5 times | japsonline.com |

MES-Induced Seizures Model

The Maximal Electroshock (MES)-induced seizure model is a standard preclinical screening test used to identify compounds with potential anticonvulsant activity, particularly those effective against generalized tonic-clonic seizures. This test involves inducing seizures in laboratory animals through electrical stimulation. The ability of a test compound to prevent or delay the onset of the tonic hindlimb extension phase is a key indicator of its anticonvulsant efficacy.

Following a comprehensive review of scientific literature, no specific studies detailing the evaluation of this compound or its direct derivatives in the MES-induced seizures model were identified. While research exists on various other pyrimidine derivatives and heterocyclic compounds for anticonvulsant properties, data directly pertaining to the anticonvulsant profile of this compound in this specific assay is not available in the reviewed literature. nih.govnih.govjapsonline.comnih.govpensoft.netmdpi.comgoogle.comsciencegate.app

Neurotoxicity Assessment

Neurotoxicity assessment is a critical component of preclinical drug development, especially for compounds targeting the central nervous system. The rotarod test is a widely used method to evaluate motor coordination and potential neurological deficits in rodents. In this test, an animal is placed on a rotating rod, and the length of time it can remain on the rod without falling is measured. A reduction in performance following administration of a compound may indicate neurotoxic effects.

A diligent search of published research has found no specific data on the neurotoxicity assessment of this compound or its derivatives using the rotarod test or other standard neurotoxicity assays. nih.govnih.gov While neurotoxicity data is available for other classes of anticonvulsant compounds, such information for the specific compound could not be located.

Macrophililaricidal Compounds for Filarial Infections

Filarial infections, such as lymphatic filariasis and onchocerciasis, are debilitating neglected tropical diseases caused by parasitic filarial worms. mdpi.com A crucial goal in treating these infections is the development of macrofilaricidal drugs, which are capable of killing the adult worms, thereby halting the production of microfilariae and preventing disease progression. The discovery of novel macrofilaricides is an active area of research. mdpi.comnih.gov

An extensive search of scientific databases and literature reveals no specific studies investigating the efficacy of this compound or its derivatives as macrofilaricidal agents for treating filarial infections. Research into new treatments for these conditions has explored various chemical scaffolds, including pyrazolopyrimidine derivatives that target the essential Wolbachia endosymbionts of the worms, but direct evaluation of this compound in this context has not been reported. nih.gov

Derivatization and Structure Activity Relationship Sar Studies of 4 Pyridin 2 Yl Pyrimidin 2 Amine

Structural Modifications and their Impact on Biological Activity

Structural modifications of the 4-(Pyridin-2-yl)pyrimidin-2-amine core are crucial for modulating its biological activity. nih.gov The core itself is a privileged structure in medicinal chemistry, known to interact with the hinge region of kinases, a key interaction for inhibitory activity. nih.govnih.gov The derivatization strategy often involves modifications at three key positions: the 2-amino group, the C4 position of the pyrimidine (B1678525) ring, and the pyridine (B92270) ring.

Research has shown that the 2,4-disubstituted pyrimidine moiety is a versatile scaffold for designing inhibitors targeting cyclin-dependent kinases (CDKs). nih.gov For instance, the discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives led to highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.gov In another example, intensive structural modifications of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine series resulted in a potent dual inhibitor of CDK6 and CDK9. nih.gov

The impact of these modifications is a recurring theme. The introduction of different functional groups can alter the molecule's interaction with the target protein, improve its physicochemical properties for better oral bioavailability, and enhance its selectivity over other kinases, which is a significant challenge in kinase inhibitor development. nih.govnih.gov

Specific Substituent Effects

The nature and position of substituents on the this compound scaffold have a profound effect on the resulting compound's inhibitory profile.

The C4 position of the pyrimidine ring is a critical site for modification to achieve high potency and selectivity. Introducing various aromatic and heterocyclic groups at this position has been a successful strategy. For example, attaching a thiazole (B1198619) ring at the C4 position has yielded highly potent and selective CDK4/6 inhibitors. acs.orgnih.gov The thiazole C2-amino moiety can interact strongly with the DFG motif of CDKs, while the thiazol-4-yl methyl group can form hydrophobic interactions with the gatekeeper residue. acs.org

The introduction of a thiophenyl group at the C4 position has been explored for developing potential dual EGFR and VEGFR-2 inhibitors. nih.gov Similarly, replacing the phenyl group at the C4-position of a pyridine heme binder with a 2-pyridyl group was shown to reduce lipophilicity and drastically decrease CYP3A4 inhibitory activity, thereby improving selectivity. acs.org

Table 1: Impact of C4-Substituents on Biological Activity

| Parent Scaffold | C4-Substituent | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| N-(pyridin-2-yl)pyrimidin-2-amine | 4-Thiazole | CDK4/6 | Highly potent and selective inhibition. | acs.orgnih.gov |